

1-(Trifluoromethylcyclopropyl)benzene CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(Trifluoromethylcyclopropyl)benzene
	ne
Cat. No.:	B1321765

[Get Quote](#)

An In-depth Technical Guide to 1-(Trifluoromethylcyclopropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Trifluoromethylcyclopropyl)benzene is a fluorinated organic compound that has garnered interest in the fields of medicinal chemistry and materials science. The incorporation of the trifluoromethylcyclopropyl moiety into a benzene ring imparts unique physicochemical properties that can influence molecular conformation, metabolic stability, and biological activity. This document provides a comprehensive overview of **1-(Trifluoromethylcyclopropyl)benzene**, including its chemical identity, synthesis, and key data for research and development applications.

Chemical Identity and Properties

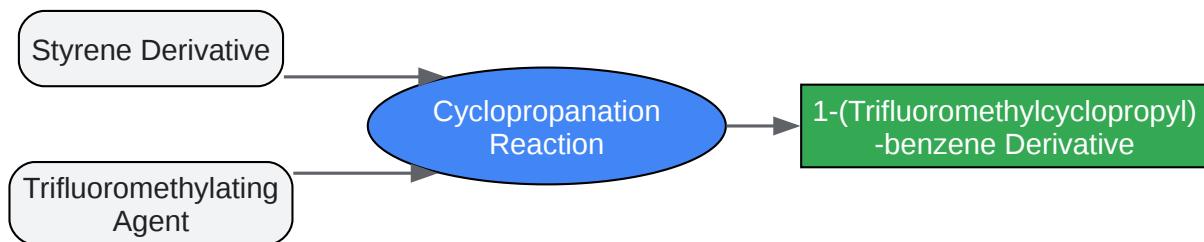
CAS Number: 883547-73-7

Molecular Formula: $C_{10}H_9F_3$

Molecular Weight: 186.17 g/mol

The structure of **1-(Trifluoromethylcyclopropyl)benzene** features a trifluoromethyl group attached to a cyclopropyl ring, which is in turn bonded to a benzene ring. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the benzene ring, making it less susceptible to electrophilic substitution compared to unsubstituted benzene.

Table 1: Physicochemical Properties of **1-(Trifluoromethylcyclopropyl)benzene** and Related Compounds


Property	1-(Trifluoromethylcyclopropyl)benzene	Benzene, (trifluoromethyl)-	Benzene, cyclopropyl-
CAS Number	883547-73-7	98-08-8	873-49-4
Molecular Formula	C ₁₀ H ₉ F ₃	C ₇ H ₅ F ₃	C ₉ H ₁₀
Molecular Weight (g/mol)	186.17	146.11	118.18
Boiling Point (°C)	Not available	103.5	Not available
Melting Point (°C)	Not available	-29.05	Not available
Density (g/cm ³)	Not available	1.1886 at 20 °C	Not available

Synthesis and Experimental Protocols

The synthesis of **1-(Trifluoromethylcyclopropyl)benzene** can be achieved through several synthetic routes, primarily involving the formation of the trifluoromethylcyclopropyl group and its subsequent attachment to the benzene ring.

General Synthesis Workflow

The logical workflow for the synthesis of **1-(Trifluoromethylcyclopropyl)benzene** and its derivatives typically involves the reaction of a styrene precursor with a trifluoromethylating agent to form the cyclopropane ring.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-(Trifluoromethylcyclopropyl)benzene** derivatives.

Experimental Protocol: Synthesis of a **1-(Trifluoromethylcyclopropyl)benzene** Derivative

While a specific protocol for the direct synthesis of **1-(Trifluoromethylcyclopropyl)benzene** is not readily available in the searched literature, a detailed method for a closely related compound, 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene, is described. This protocol can be adapted by starting with the appropriate non-brominated phenyl precursor.

Reaction: Bromination of 1-phenyl-1-(trifluoromethyl)cyclopropane

Materials:

- 1-phenyl-1-(trifluoromethyl)cyclopropane
- Zinc bromide
- Montmorillonite K10
- Methanol
- Pentane
- Bromine
- Saturated aqueous sodium sulfite solution

- Sodium sulfate

Procedure:

- Activation of Catalyst:

- Dissolve zinc bromide (6.22 mmol) in methanol (56 ml).
- Add montmorillonite K10 (5.64 g) and stir the mixture at room temperature for 1 hour.
- Remove the methanol and heat the remaining powder in a sand bath at 200°C for 1 hour.
- Allow the activated catalyst to cool under an inert atmosphere (e.g., argon).

- Bromination Reaction:

- In a separate flask, dissolve 1-phenyl-1-(trifluoromethyl)cyclopropane (53.7 mmol) in pentane (50 ml).
- Add the activated zinc bromide on montmorillonite (5.37 mmol).
- Slowly add bromine (537 mmol) dropwise in the dark while stirring.
- Continue stirring the mixture at room temperature overnight in the dark.

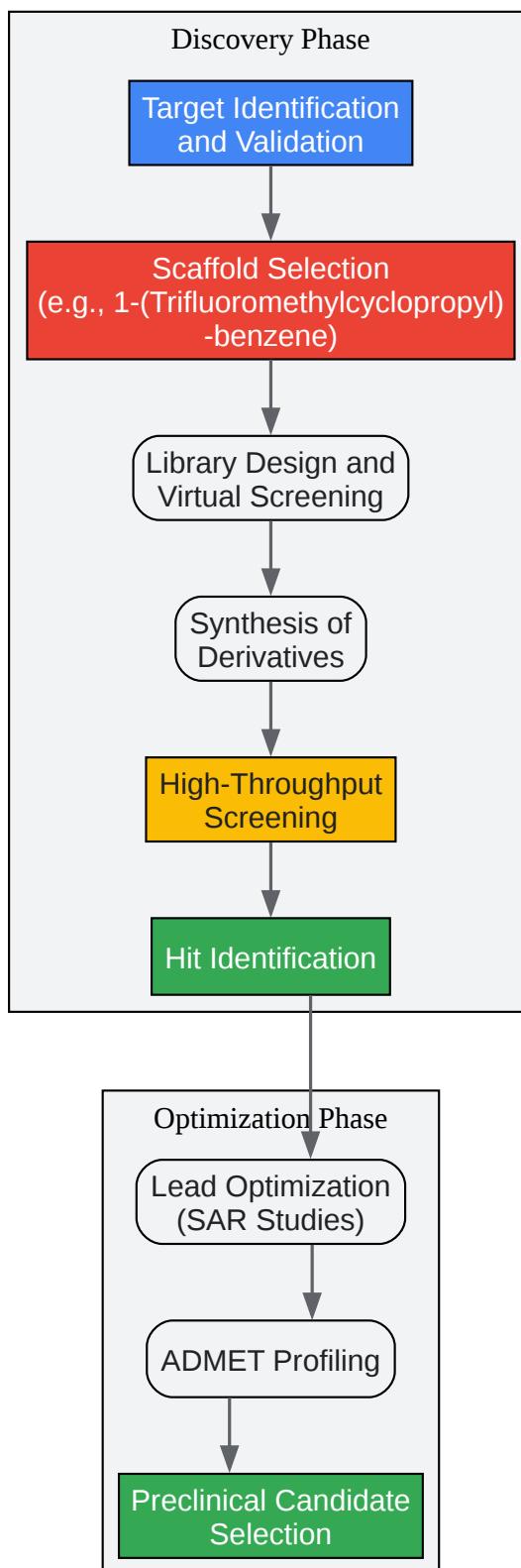
- Work-up:

- Cool the reaction mixture with an ice bath and slowly add a saturated aqueous sodium sulfite solution (150 ml) dropwise until the mixture is decolorized.
- Stir at room temperature for an additional 30 minutes.
- Filter the solid and rinse it twice with pentane.
- Separate the phases of the filtrate and extract the aqueous phase twice with pentane (200 ml each).
- Combine the organic phases, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Spectroscopic Data

Detailed experimental spectroscopic data for **1-(Trifluoromethylcyclopropyl)benzene** is not widely published. However, based on the analysis of related structures, the following spectral characteristics can be anticipated.

Table 2: Predicted Spectroscopic Data for **1-(Trifluoromethylcyclopropyl)benzene**


Spectroscopy	Expected Features
¹ H NMR	Signals in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the phenyl protons. Signals in the aliphatic region for the cyclopropyl protons.
¹³ C NMR	Resonances for the aromatic carbons and the carbons of the cyclopropyl ring. A characteristic quartet for the trifluoromethyl carbon due to coupling with fluorine.
¹⁹ F NMR	A singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
IR Spectroscopy	Aromatic C-H stretching vibrations above 3000 cm ⁻¹ . C-F stretching bands.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the trifluoromethyl group or cleavage of the cyclopropyl ring.

Applications in Drug Development

The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The unique conformational constraints and electronic properties of the cyclopropyl ring, combined with the trifluoromethyl group, make **1-(Trifluoromethylcyclopropyl)benzene** a valuable scaffold for the development of novel therapeutics.

Pharmacophore-Based Drug Design Workflow

The general workflow for utilizing a novel scaffold like **1-(Trifluoromethylcyclopropyl)benzene** in drug discovery often begins with identifying a biological target and then designing and synthesizing a library of derivatives to screen for activity.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for pharmacophore-based drug design.

While specific drugs containing the **1-(Trifluoromethylcyclopropyl)benzene** core are not yet on the market, the structural motif holds promise for future drug development programs targeting a range of therapeutic areas. The principles of medicinal chemistry suggest that derivatives of this compound could be explored for their potential as enzyme inhibitors, receptor modulators, or other biologically active agents.

Conclusion

1-(Trifluoromethylcyclopropyl)benzene is a compound with significant potential for applications in both medicinal chemistry and materials science. Its unique combination of a trifluoromethyl group and a cyclopropyl ring provides a foundation for the design of novel molecules with tailored properties. This technical guide summarizes the currently available information on its synthesis and characteristics, providing a valuable resource for researchers and developers in the field. Further investigation into the specific biological activities and material properties of its derivatives is warranted to fully explore the potential of this intriguing molecular scaffold.

- To cite this document: BenchChem. [1-(Trifluoromethylcyclopropyl)benzene CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1321765#1-trifluoromethylcyclopropyl-benzene-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1321765#1-trifluoromethylcyclopropyl-benzene-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com